N-tert-Butylsalicylideneamine
Description
Properties
IUPAC Name |
2-(tert-butyliminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)12-8-9-6-4-5-7-10(9)13/h4-8,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISGSYSKVKLMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-tert-Butylsalicylideneamine (NTBSA) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Synthesis of this compound
This compound is synthesized through the condensation reaction between salicylaldehyde and tert-butylamine. The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity. In recent studies, high-performance liquid chromatography (HPLC) has been employed to monitor the reaction progress effectively.
Biological Activity Overview
The biological activity of NTBSA has been explored across various domains, including:
- Antimicrobial Properties : NTBSA exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 4 µg/mL against resistant strains like Staphylococcus aureus .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. NTBSA's ability to scavenge free radicals makes it a candidate for further exploration in neuroprotective therapies .
- Anticancer Potential : Preliminary studies indicate that NTBSA may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting a potential mechanism for cancer treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship of NTBSA is critical for understanding its biological efficacy. Modifications at the aromatic ring or the amine group can significantly influence its biological profile. For instance:
- Steric Effects : The presence of the tert-butyl group enhances lipophilicity, which may improve membrane penetration and bioavailability .
- Functional Group Variations : Altering substituents on the salicylidene moiety can lead to variations in antimicrobial potency and selectivity against different bacterial strains.
Case Studies
- Antimicrobial Efficacy : A series of derivatives based on NTBSA were synthesized and tested against various pathogens. The results indicated that certain modifications led to enhanced activity against Clostridium difficile and Escherichia coli, with MIC values ranging from 4 to 16 µg/mL .
- Neuroprotective Effects : In vitro studies demonstrated that NTBSA could protect neuronal cells from oxidative damage induced by amyloid-beta aggregates, suggesting its potential role in Alzheimer's disease therapy .
- Cancer Cell Studies : Research involving NTBSA showed that it could inhibit cell proliferation in several cancer cell lines, likely due to its ability to induce apoptosis through oxidative stress pathways .
Data Summary
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
NTBSA has been studied for its antioxidant capabilities. Research indicates that derivatives of N-tert-butyl nitrones, which include NTBSA, exhibit significant radical-trapping properties. These compounds can inhibit lipid peroxidation and scavenge free radicals, making them potential candidates for neuroprotective therapies against oxidative stress-related conditions such as Alzheimer's disease and stroke .
Neuroprotective Effects
Studies have shown that NTBSA and its derivatives can protect neuronal cells from damage caused by neurotoxic agents. For instance, para-substituted α-phenyl-N-tert-butyl nitrones have demonstrated protective effects on glial cells, suggesting their utility in neurodegenerative disease models . The compound's ability to selectively inhibit enzymes like butyrylcholinesterase also points to its potential therapeutic applications in treating Alzheimer's disease .
Materials Science
Photochromic Properties
Recent investigations into di-tert-butyl-substituted N-salicylideneaniline derivatives have revealed interesting photochromic behaviors, which can be attributed to the structural features of compounds related to NTBSA. These compounds exhibit polymorphism and temperature-induced phase transitions, indicating their potential use in smart materials that respond to environmental stimuli .
Synthesis of Functional Materials
NTBSA can serve as a precursor for synthesizing various functional materials. Its ability to form stable complexes with metal ions opens avenues for developing new materials with specific electronic or optical properties. The coordination chemistry of NTBSA is an area ripe for exploration, particularly in the context of creating novel catalysts or sensors.
Coordination Chemistry
Ligand Applications
NTBSA acts as a bidentate ligand, coordinating through the nitrogen and oxygen atoms to transition metals. This property has been harnessed in the synthesis of metal complexes that exhibit enhanced catalytic activity in various reactions. The ligand's steric and electronic properties can be fine-tuned by modifying the tert-butyl group or the salicylidene backbone, allowing for the design of tailored catalysts for organic transformations.
Case Studies
Comparison with Similar Compounds
Physicochemical Properties
The tert-butyl group reduces water solubility and increases thermal stability by hindering molecular interactions. This aligns with trends observed in tert-butylphenolic antioxidants like BHT, where hydrophobicity enhances performance in lipid-rich systems .
Chelation and Coordination Chemistry
Salicylideneamines typically act as bidentate ligands, coordinating metals via the phenolic oxygen and imine nitrogen.
- Metal Complex Stability : Bulky substituents may destabilize metal complexes compared to less hindered analogs (e.g., N-methyl derivatives). For instance, tert-butyl groups in tert-butylisothiocyanato-(2-benzyl)-acetate were shown to influence reactivity through steric effects .
- Applications: Despite reduced chelation strength, the tert-butyl group could improve ligand solubility in non-polar solvents, making it suitable for hydrophobic reaction environments.
Preparation Methods
Solvent-Based Reactions
Classical synthesis involves the condensation of salicylaldehyde with tert-butylamine in refluxing ethanol or methanol. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine linkage. Typical conditions require 6–12 hours at 60–80°C, yielding 70–85% product. Acidic catalysts such as acetic acid or p-toluenesulfonic acid (p-TsOH) are often employed to accelerate imine formation by protonating the carbonyl oxygen, enhancing electrophilicity.
Table 1: Traditional Solvent-Based Synthesis Parameters
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Acetic acid | 78 | 8 | 78 |
| Methanol | p-TsOH | 65 | 6 | 82 |
| Toluene | None | 110 | 12 | 68 |
Limitations of Conventional Approaches
Prolonged heating in protic solvents can lead to hydrolysis of the Schiff base, necessitating strict anhydrous conditions. Additionally, product isolation often requires multiple recrystallization steps, reducing overall efficiency.
Solvent-Free Synthesis Using Solid Acid Catalysts
P₂O₅/SiO₂-Catalyzed Mechanochemical Synthesis
A breakthrough methodology employs P₂O₅/SiO₂ as a heterogeneous catalyst under solvent-free conditions. By grinding equimolar amounts of salicylaldehyde and tert-butylamine with 2 mol% catalyst, the reaction completes within 13–26 minutes at room temperature, achieving 88–93% yield. The silica support enhances surface area and acid strength, facilitating rapid imine formation while minimizing side reactions.
Mechanism Insight :
The catalyst activates the aldehyde via hydrogen bonding, polarizing the carbonyl group and promoting nucleophilic attack by the amine. Water removal is accelerated by the hygroscopic nature of P₂O₅, shifting the equilibrium toward product formation.
Table 2: Solvent-Free Synthesis Optimization
| Catalyst Loading (mol%) | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 35 | 85 | 92 |
| 2 | 26 | 93 | 98 |
| 3 | 22 | 91 | 97 |
Scalability and Industrial Applications
This method has been scaled to kilogram quantities with consistent yields, demonstrating feasibility for industrial production. The absence of solvents reduces waste generation, aligning with green chemistry principles.
Mechanochemical Approaches
High-Energy Ball Milling
Mechanochemical synthesis using a planetary ball mill enables rapid imine formation without solvents or catalysts. Salicylaldehyde and tert-butylamine are milled at 500 rpm for 15 minutes, yielding 89% product. The mechanical energy induces localized heating and molecular collisions, overcoming kinetic barriers.
Comparative Efficiency
Table 3: Mechanochemical vs. Traditional Methods
| Parameter | Ball Milling | Solvent-Free | Ethanol Reflux |
|---|---|---|---|
| Time (min) | 15 | 26 | 480 |
| Yield (%) | 89 | 93 | 78 |
| Energy Consumption (kJ) | 120 | 90 | 850 |
Catalytic System Variations and Optimization
Lewis Acid Catalysts
Zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂) have been explored as Lewis acid catalysts. BF₃·OEt₂ (5 mol%) in dichloromethane at 25°C achieves 91% yield in 2 hours by stabilizing the transition state through coordination with the aldehyde oxygen.
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the reaction in non-aqueous media at 40°C, offering enantioselective control. Yields reach 84% with 98% enantiomeric excess (ee) for chiral derivatives.
Purification and Characterization Techniques
Recrystallization and Chromatography
Crude product is typically recrystallized from petroleum ether/diethyl ether (1:3) to afford needle-like crystals. Purity exceeding 99% is achievable via silica gel column chromatography using ethyl acetate/hexane eluents.
Spectroscopic Validation
-
IR : ν(C=N) stretch at 1620–1640 cm⁻¹ confirms imine formation.
-
¹H NMR : Aromatic protons resonate at δ 6.8–7.5 ppm, while the tert-butyl group appears as a singlet at δ 1.35 ppm.
-
X-ray Crystallography : Reveals planar geometry around the C=N bond and intramolecular hydrogen bonding between the phenolic -OH and imine nitrogen.
Comparative Analysis of Synthetic Methodologies
Table 4: Method Efficiency and Sustainability Metrics
| Method | Yield (%) | Time | E-Factor* | PMI** |
|---|---|---|---|---|
| Solvent-Free (P₂O₅/SiO₂) | 93 | 26 min | 0.8 | 1.2 |
| Ball Milling | 89 | 15 min | 0.5 | 1.0 |
| Ethanol Reflux | 78 | 8 h | 4.2 | 6.5 |
*E-Factor: Waste generated per kg product. **PMI: Process Mass Intensity.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-tert-Butylsalicylideneamine, and how can reproducibility be ensured?
- Methodological Answer : The compound is typically synthesized via a condensation reaction between salicylaldehyde and tert-butylamine under reflux in a polar aprotic solvent (e.g., ethanol or methanol). Purification involves recrystallization or column chromatography. To ensure reproducibility, document solvent ratios, temperature, reaction time, and catalyst use (if applicable). Characterization via -NMR, -NMR, and IR spectroscopy is essential for confirming structure and purity. Include spectral data in the Supporting Information for cross-referencing .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Basic characterization relies on -NMR (to confirm imine proton at ~8.5 ppm) and IR (C=N stretch ~1600–1650 cm). Conflicting data may arise from solvent impurities or tautomerism. Cross-validate with mass spectrometry (MS) for molecular ion confirmation and elemental analysis. For unresolved discrepancies, compare with reference data from databases like NIST Chemistry WebBook .
Q. How can researchers verify the purity of this compound for catalytic or ligand applications?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. A purity threshold of ≥95% is typical for catalytic studies. For trace impurities, employ gas chromatography-mass spectrometry (GC-MS) or differential scanning calorimetry (DSC) to detect byproducts. Document all methods in the Experimental section, citing literature protocols for analogous Schiff bases .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in kinetic data during mechanistic studies of this compound-mediated reactions?
- Methodological Answer : Contradictions often stem from solvent effects, temperature gradients, or unaccounted side reactions. Perform control experiments under inert atmospheres (e.g., argon) to exclude oxidation. Use stopped-flow spectroscopy for rapid kinetic measurements and density functional theory (DFT) calculations to model transition states. Compare experimental rate constants with computational predictions to identify outliers .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (absorbance shifts at λ~300 nm) and LC-MS for decomposition products. For thermal stability, use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Reference protocols from nitrosamine stability studies to design robust experimental frameworks .
Q. What computational methods are suitable for predicting the coordination behavior of this compound in metal complexes?
- Methodological Answer : Employ molecular docking software (e.g., AutoDock Vina) to model ligand-metal interactions. Validate predictions with X-ray crystallography or extended X-ray absorption fine structure (EXAFS) spectroscopy. For electronic structure analysis, use Gaussian 16 with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and charge distribution. Cross-reference crystallographic data from the Cambridge Structural Database (CSD) .
Q. How should researchers design experiments to assess the cytotoxicity of this compound derivatives?
- Methodological Answer : Use in vitro assays (e.g., MTT or resazurin reduction) on human cell lines (e.g., HEK-293 or HepG2). Include positive controls (e.g., cisplatin) and negative controls (DMSO vehicle). For mechanistic insights, combine flow cytometry (apoptosis/necrosis analysis) and ROS detection probes. Follow OECD guidelines for preliminary toxicity screening, ensuring compliance with ethical review boards .
Data Analysis and Reporting
Q. What are best practices for presenting contradictory crystallographic data in publications involving this compound complexes?
- Methodological Answer : Disclose all crystallographic parameters (R-factors, residual density) in tables. Use Mercury software to visualize electron density maps and highlight discrepancies. Discuss possible causes (e.g., disorder, twinning) in the Results section. Provide raw .cif files in Supporting Information for peer validation .
Q. How can meta-analysis of existing literature on this compound applications address gaps in mechanistic understanding?
- Methodological Answer : Create a structured database of reported reaction conditions, yields, and spectroscopic data. Use statistical tools (e.g., PCA or cluster analysis) to identify trends or outliers. Highlight understudied areas (e.g., photophysical properties) in the Discussion section, proposing targeted experiments to address these gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
